2-(4-Chloro-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(4-Chloro-2-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-2-fluorophenyl group
Preparation Methods
The synthesis of 2-(4-Chloro-2-fluorophenyl)pyrrolidine typically involves the reaction of 4-chloro-2-fluoroaniline with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 4-chloro-2-fluoroaniline and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-chloro-2-fluoroaniline is first dissolved in the solvent, followed by the addition of the base. Pyrrolidine is then added dropwise, and the reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours.
Purification: The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-(4-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify the ring structure.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interaction with various biological targets, including receptors and enzymes, to understand its potential therapeutic effects.
Chemical Biology: It is used in the development of chemical probes to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(4-Chloro-2-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
4-Chloro-2-fluorophenyl derivatives: These compounds share the same phenyl substitution pattern but differ in the attached functional groups.
Pyrrolidine derivatives: Compounds with different substituents on the pyrrolidine ring, which can affect their biological activity and chemical properties.
Fluorinated aromatic compounds: These compounds have similar fluorine substitution, which can influence their reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other related compounds.
Properties
Molecular Formula |
C10H11ClFN |
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Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(4-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
WDQHMIUEXFTEDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
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